molecular formula C23H22N6O2 B1666412 A81988 CAS No. 141887-34-5

A81988

Cat. No.: B1666412
CAS No.: 141887-34-5
M. Wt: 414.5 g/mol
InChI Key: DLMNZGAILMQDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A81988 (Abbott 81988) is a synthetic, non-peptidic, competitive antagonist of the angiotensin II type 1 (AT1) receptor, a critical target in cardiovascular regulation . It is characterized by a pyridine-3-carboxylic acid core substituted with an N-n-propyl group and a biphenylmethyl moiety bearing a tetrazole ring at the ortho position . With a purity exceeding 98%, this compound is primarily utilized in preclinical research to study AT1 receptor signaling and hypertension pathophysiology.

Properties

IUPAC Name

2-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13H,2,14-15H2,1H3,(H,30,31)(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMNZGAILMQDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161846
Record name A 81988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141887-34-5
Record name A 81988
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141887345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 81988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

A-81988 is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include the formation of a biphenyl tetrazole intermediate, which is then coupled with a pyridine derivative to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of A-81988 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities. The production process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

A-81988 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of A-81988, which can have different pharmacological properties and applications .

Scientific Research Applications

A-81988 has a wide range of scientific research applications, including:

Mechanism of Action

A-81988 exerts its effects by competitively binding to angiotensin type 1 receptors, thereby blocking the action of angiotensin II. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The molecular targets involved include the angiotensin type 1 receptors, which are primarily found in vascular smooth muscle cells .

Comparison with Similar Compounds

Table 1. Structural Comparison of this compound and Key Analogues

Compound Core Structure Substituents Tetrazole Position Key Structural Differences Reference
This compound Pyridine-3-carboxylic acid N-n-propyl, [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl Ortho Pyridine ring; n-propyl chain
A81282 Pyrimidine-5-carboxylic acid N-butyl, [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl Ortho Pyrimidine ring; butyl chain
Losartan Biphenyl tetrazole Chlorophenyl, imidazole-methyl Ortho Imidazole moiety; chlorophenyl substitution
  • Core Heterocycle : this compound’s pyridine ring distinguishes it from A81282 (pyrimidine) and Losartan (imidazole). The pyridine/pyrimidine cores influence electronic properties and receptor-binding kinetics .

Functional Analogues

Table 2. Functional and Clinical Profiles

Compound Target Selectivity Potency (pKi/IC50) Secondary Targets Clinical Status Reference
This compound AT1 receptor antagonist Potent (exact value N/A) None reported No development reported
TD-0212 TFA Dual AT1/NEP inhibitor AT1: pKi 8.9; NEP: pIC50 9.2 Neprilysin (NEP) Preclinical research
Irbesartan AT1 receptor antagonist pKi ~8.3 None Marketed (hypertension)
SL910102 AT1 receptor antagonist Not specified None Research compound
  • Selectivity : this compound and Irbesartan are AT1-specific, whereas TD-0212 TFA also inhibits neprilysin (NEP), offering dual cardiorenal benefits .
  • Clinical Utility : Unlike Irbesartan (a clinically approved antihypertensive), this compound remains confined to experimental studies .

Mechanistic and Therapeutic Implications

  • Tetrazole Role : The ortho-tetrazole group in this compound and Losartan enhances binding affinity to AT1 receptors by mimicking the carboxylate group of angiotensin II .
  • Non-Peptidic Design: this compound’s non-peptidic structure avoids enzymatic degradation, a shared advantage with Losartan and Irbesartan, which improves oral bioavailability .
  • Dual-Action Compounds: TD-0212 TFA’s dual inhibition of AT1 and NEP highlights a therapeutic strategy superior to monotherapy in heart failure, contrasting with this compound’s singular targeting .

Biological Activity

A81988, also known as A-81988, is a nonpeptide angiotensin II receptor antagonist that has been studied for its biological activity, particularly in the context of renal function and cardiovascular responses. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and relevant case studies.

This compound primarily functions as an antagonist of the angiotensin II type 1 (AT1) receptor. By inhibiting this receptor, this compound plays a significant role in modulating vascular resistance and renal blood flow (RBF). The compound's action is particularly pronounced in developing models, such as piglets, where it has been shown to produce significant increases in RBF without affecting mean arterial pressure (MAP) or glomerular filtration rate (GFR) .

Key Findings:

  • In studies involving developing piglets, this compound administration led to a 23.2% increase in RBF , highlighting its efficacy in enhancing renal perfusion .
  • The compound appears to counterbalance the effects of vasoconstrictors like angiotensin II (AII), which are highly activated during renal development .

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Study/Experiment Subject Dosage Effect on RBF Effect on MAP/GFR
Study 1Developing PigletIntrarenal infusion+23.2%No significant change
Study 2Adult PigIntrarenal infusionNo significant changeNo significant change
Study 3Rat Liver MembranesRadioligand binding assaysHigh affinity bindingNot applicable

Case Study 1: Renal Hemodynamics in Developing Piglets

In a controlled study, this compound was infused intrarenally in both developing piglets and adult pigs. The results indicated that while adult pigs showed no significant change in RBF upon treatment with this compound, the developing piglets exhibited a marked increase. This suggests that the biological activity of this compound is more pronounced in younger animals, potentially due to differences in renal vascular resistance and developmental factors .

Case Study 2: Comparative Binding Affinity

In vitro studies involving radioligand binding assays demonstrated that this compound binds with high specificity to AT1 receptors in rat liver membranes. This binding affinity is crucial for its effectiveness as an antagonist and supports its potential therapeutic applications in conditions associated with elevated angiotensin II levels .

Implications for Therapeutic Use

The distinct biological activity of this compound suggests several potential therapeutic applications:

  • Hypertension Management : By blocking AT1 receptors, this compound may help reduce blood pressure by preventing vasoconstriction mediated by angiotensin II.
  • Renal Protection : Its ability to enhance renal blood flow without altering GFR makes it a candidate for protecting renal function in conditions where blood supply is compromised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A81988
Reactant of Route 2
A81988

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.